![molecular formula C5H6Br2ClNS B13500154 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride](/img/structure/B13500154.png)
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride
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Overview
Description
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a chemical compound that features a thiophene ring substituted with two bromine atoms and an amine group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride typically involves the bromination of thiophene followed by amination. The process can be summarized as follows:
Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.
Amination: The dibrominated thiophene is then reacted with a suitable amine source under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The amine group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can modify the thiophene ring structure.
Scientific Research Applications
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
- 1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride
- 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
Uniqueness
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Biological Activity
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C9H9Br2N·HCl
Molecular Weight: 292.54 g/mol
CAS Number: 2680531-24-0
The compound features a dibromothiophene moiety, which is known for its role in various biological activities due to the electron-withdrawing nature of bromine atoms and the unique properties of thiophene rings.
This compound exhibits its biological activity primarily through interaction with specific molecular targets. The presence of bromine enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability.
Interaction with Biological Targets
Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors. For instance, studies have shown that thiophene derivatives can inhibit proteases involved in viral replication, suggesting a potential antiviral mechanism for this compound .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The following table summarizes findings from SAR studies on related compounds:
Compound | Substituents | IC50 (μM) | Activity Description |
---|---|---|---|
Compound 1 | No substitutions | 10.0 | Moderate inhibition of protease activity |
Compound 2 | Bromine at para position | 5.0 | Increased potency due to enhanced hydrophobic interactions |
Compound 3 | Methyl substitution | 15.0 | Reduced activity compared to brominated analogs |
Compound 4 | Hydroxymethyl substitution | 2.0 | Significant increase in activity, suggesting polar groups enhance binding |
These findings indicate that the introduction of halogen atoms or polar functional groups can significantly affect the compound's inhibitory potency against specific biological targets .
Antiviral Activity
A notable study investigated the antiviral properties of thiophene derivatives against Flavivirus species, including Zika and dengue viruses. The results demonstrated that certain modifications to the thiophene ring enhanced inhibitory activity, with IC50 values as low as 0.52 μM for optimized compounds . This suggests that this compound may possess similar antiviral properties due to its structural characteristics.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of dibromothiophenes exhibited significant antibacterial effects against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Properties
Molecular Formula |
C5H6Br2ClNS |
---|---|
Molecular Weight |
307.43 g/mol |
IUPAC Name |
(3,5-dibromothiophen-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5Br2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H |
InChI Key |
MYLAECLMYCLHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)CN)Br.Cl |
Origin of Product |
United States |
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